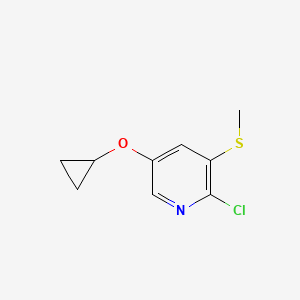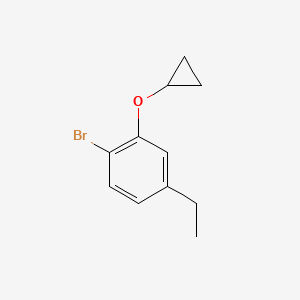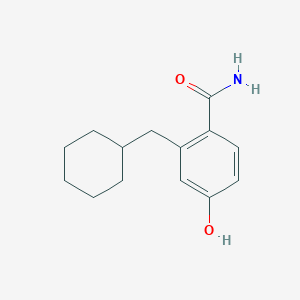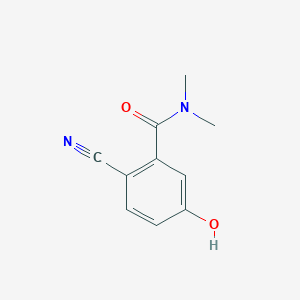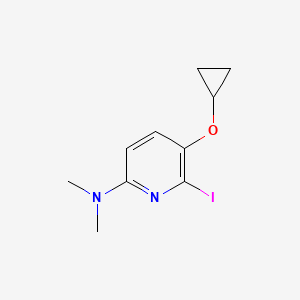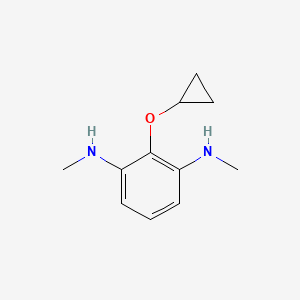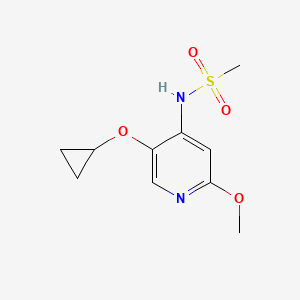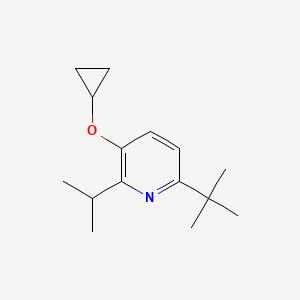
2-Cyclopropoxy-N1,N4-dimethylterephthalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N1,N4-dimethylterephthalamide is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a cyclopropoxy group and two dimethyl groups attached to a terephthalamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N1,N4-dimethylterephthalamide typically involves the reaction of terephthaloyl chloride with N,N-dimethylcyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-N1,N4-dimethylterephthalamide can undergo various chemical reactions, including:
Oxidation: The cyclopropoxy group can be oxidized to form hydroxylated products.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the cyclopropoxy group.
Reduction: Corresponding amines from the reduction of amide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N1,N4-dimethylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N1,N4-dimethylterephthalamide involves its interaction with specific molecular targets. The cyclopropoxy group imparts unique properties, such as increased stability and reduced susceptibility to metabolic degradation. This makes it a valuable component in drug design, where it can enhance the pharmacokinetic properties of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopropoxy-N1,N1-dimethylterephthalamide: Similar structure but with different substitution patterns.
N,N’-Dimethylterephthalamide: Lacks the cyclopropoxy group, resulting in different chemical properties.
Uniqueness
2-Cyclopropoxy-N1,N4-dimethylterephthalamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-cyclopropyloxy-1-N,4-N-dimethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-14-12(16)8-3-6-10(13(17)15-2)11(7-8)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
NAMOZAUOMNVPDH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=C(C=C1)C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


